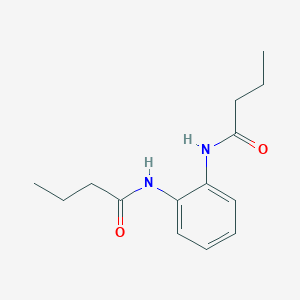
N-(2-BUTANAMIDOPHENYL)BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-phenylenedibutanamide: is an organic compound with the molecular formula C14H20N2O2 It is a derivative of butanamide, featuring a phenylene group linking two butanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenedibutanamide typically involves the reaction of 1,2-phenylenediamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1,2-phenylenediamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add butanoyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-phenylenedibutanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,2-phenylenedibutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N,N’-1,2-phenylenedibutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies focusing on its possible use as a therapeutic agent.
Industry: It is utilized in the development of new materials, including polymers and resins, due to its ability to form stable amide linkages.
Mechanism of Action
The mechanism of action of N,N’-1,2-phenylenedibutanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N,N’-1,2-phenylenedibutanamide can be compared with other similar compounds such as:
N,N’-1,2-phenylenedimethanamide: This compound has shorter alkyl chains, which may affect its reactivity and solubility.
N,N’-1,2-phenylenediacetamide: Featuring acetyl groups instead of butanoyl groups, this compound may exhibit different chemical properties and biological activities.
N,N’-1,2-phenylenedipropanamide: With propanoyl groups, this compound serves as an intermediate between the methanamide and butanamide derivatives in terms of chain length and properties.
The uniqueness of N,N’-1,2-phenylenedibutanamide lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[2-(butanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-13(17)15-11-9-5-6-10-12(11)16-14(18)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
GEMDYKDBNGRQOI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


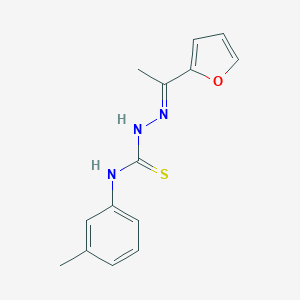
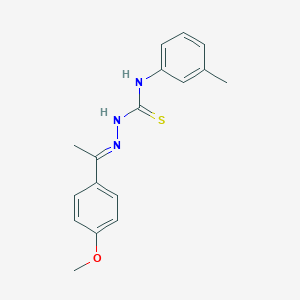
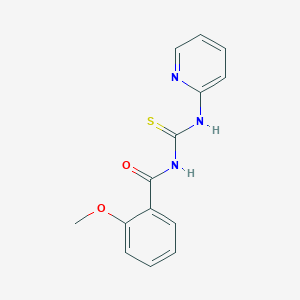
![(4E)-4-[(2,5-dimethylphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323883.png)
![(4E)-5-oxo-3-phenyl-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323885.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323886.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323887.png)
![(4E)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323890.png)
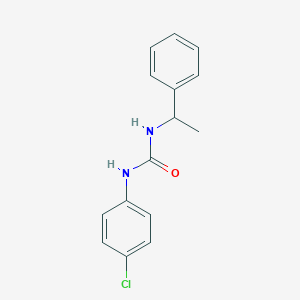
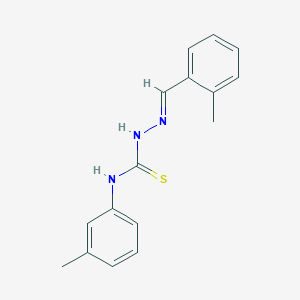
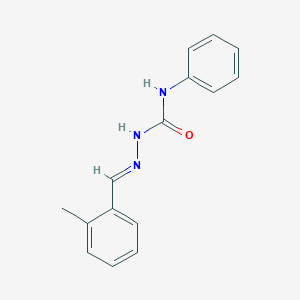
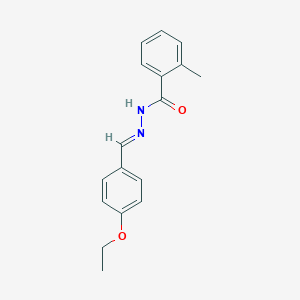
![4-hydroxy-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323903.png)
![4-hydroxy-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B323904.png)
